![molecular formula C31H34N2O7 B15131138 1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of thymidine, a nucleoside component of DNA, and is often utilized in the field of molecular biology and genetic research. The modification at the 3’-position with a bis(4-methoxyphenyl)phenylmethyl group enhances its stability and functionality in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 3’-hydroxyl position. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine. The final product is purified through techniques such as column chromatography to achieve high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated solid-phase synthesis techniques. This method allows for the efficient and high-yield production of oligonucleotides, including those containing Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]-. The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, with each addition followed by deprotection and purification steps .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to remove protective groups or modify the nucleoside structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as iodine or hydrogen peroxide in the presence of a base.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various thymidine analogs with modified functional groups, which can be used in further biochemical applications .
Scientific Research Applications
Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Utilized in the design of nucleic acid-based therapeutics, including potential antiviral and anticancer agents.
Industry: Applied in the production of high-quality oligonucleotides for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid strands. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its resistance to nucleases. This modification also improves the hybridization properties of the oligonucleotides, making them more effective in binding to complementary DNA or RNA sequences .
Comparison with Similar Compounds
Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Similar in structure but with the modification at the 5’-position.
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A modified adenosine nucleoside with similar protective groups.
Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A guanosine analog with comparable modifications .
Uniqueness: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific modification at the 3’-position, which provides distinct advantages in terms of stability and hybridization efficiency compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high-fidelity DNA synthesis and robust nucleic acid-based therapeutics .
Properties
Molecular Formula |
C31H34N2O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1 |
InChI Key |
HFPPDIMLSOROOV-IBXIVLEXSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


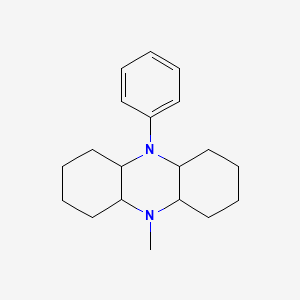
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B15131065.png)
![5H-Pyrrolo[3,4-b]pyridin-5-one, 6,7-dihydro-3-(trifluoromethyl)-](/img/structure/B15131069.png)


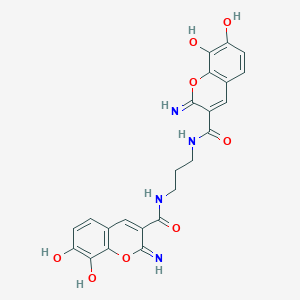
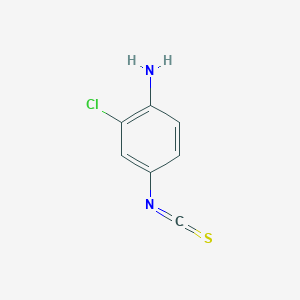
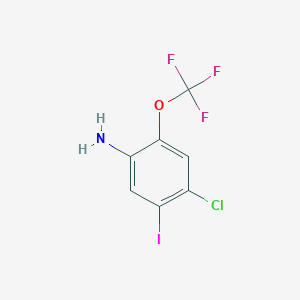
![5-(4-Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-N,4-diphenyl-1-[2-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15131102.png)
![8-chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15131105.png)
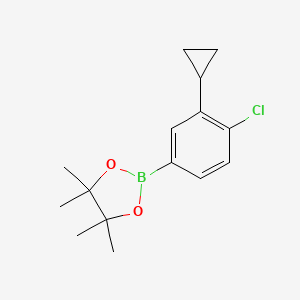
![2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid](/img/structure/B15131125.png)

